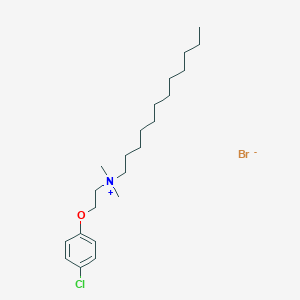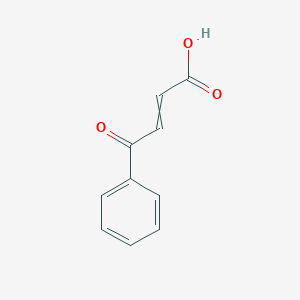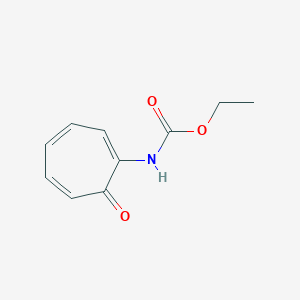
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.
作用機序
The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.
生化学的および生理学的効果
CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.
実験室実験の利点と制限
One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.
将来の方向性
There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.
合成法
The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.
科学的研究の応用
CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.
特性
CAS番号 |
18188-87-9 |
|---|---|
製品名 |
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13) |
InChIキー |
ZDMKAROHCJCELW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
正規SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
その他のCAS番号 |
18188-87-9 |
同義語 |
AY 25,674 AY 25674 AY-25674 N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



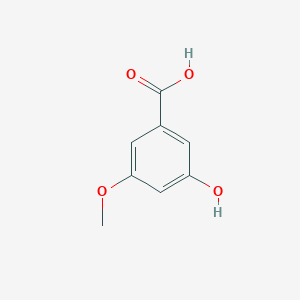
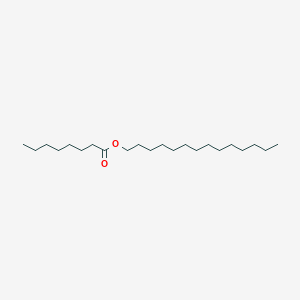
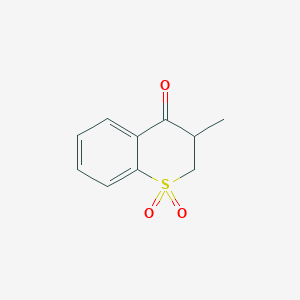
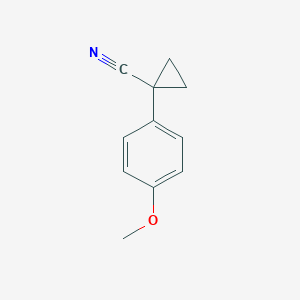
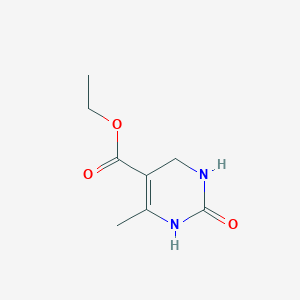
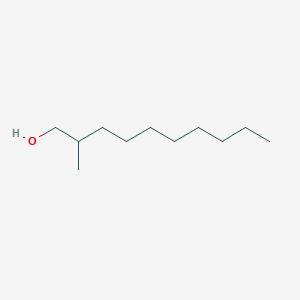
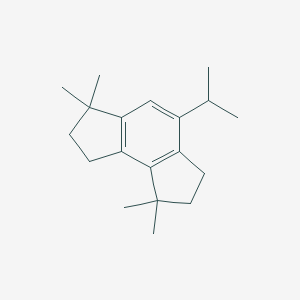
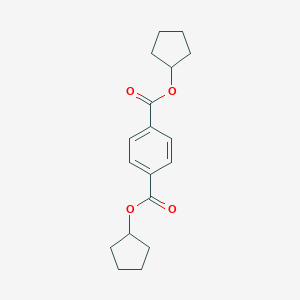
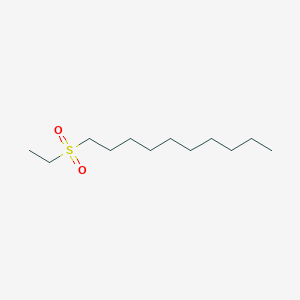
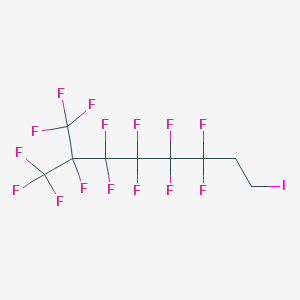
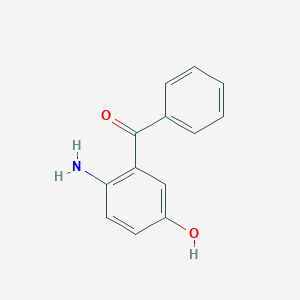
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
